6-Methyl-1-prop-2-ynoxycyclohexene
Description
6-Methyl-1-prop-2-ynoxycyclohexene (C₁₀H₁₂O) is a substituted cyclohexene derivative characterized by a methyl group at the 6-position and a propargyloxy (-O-CH₂-C≡CH) group at the 1-position of the cyclohexene ring. This compound is part of a broader class of functionalized cyclohexenes, which are explored for applications in pharmaceutical intermediates, polymer chemistry, and materials science due to their structural versatility .
Properties
CAS No. |
127938-88-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-methyl-1-prop-2-ynoxycyclohexene |
InChI |
InChI=1S/C10H14O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,7,9H,4-6,8H2,2H3 |
InChI Key |
HYNNGILXEDNSQY-UHFFFAOYSA-N |
SMILES |
CC1CCCC=C1OCC#C |
Canonical SMILES |
CC1CCCC=C1OCC#C |
Synonyms |
Cyclohexene, 6-methyl-1-(2-propynyloxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs of 6-methyl-1-prop-2-ynoxycyclohexene, emphasizing functional group variations, reactivity, and applications.
Table 1: Key Features of 6-Methyl-1-prop-2-ynoxycyclohexene and Analogous Compounds
Functional Group Influence on Reactivity
- Propargyloxy vs. Methoxy/Acetyl: The propargyloxy group in 6-methyl-1-prop-2-ynoxycyclohexene enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in methoxy or acetyl-substituted analogs. This makes it valuable for bioconjugation and polymer crosslinking .
- Halogen vs. Alkyl Substituents : Halogenated analogs (e.g., 6-bromo-1-fluorocyclohexene) undergo nucleophilic substitution, whereas methyl or isopropyl groups in similar compounds primarily influence steric effects and lipophilicity .
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